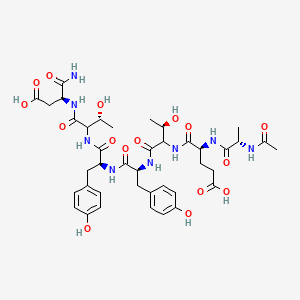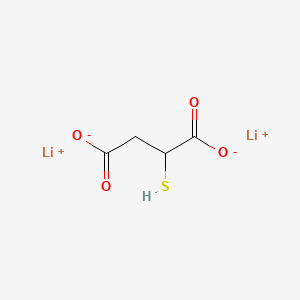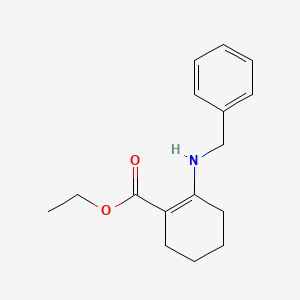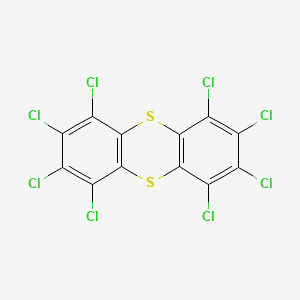
Thianthrene, octachloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thianthrene, octachloro- is a sulfur-containing heterocyclic compound. It is a derivative of thianthrene, which consists of a dibenzo-fused 1,4-dithiine ring with two sulfur atoms embedded diagonally. Thianthrene is known for its unique electrochemical properties and ease of oxidation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thianthrene, octachloro- can be synthesized through various methods. One common method involves the reaction of benzene with disulfur dichloride in the presence of aluminum chloride . Another method includes the use of S-diimidated 1,2-arenedithiols as benzene-1,2-dithiol dication synthons, which are then fused to unfunctionalized aromatic substrates in the presence of a catalytic amount of trifluoromethanesulfonic acid (TfOH) .
Industrial Production Methods: Industrial production of thianthrene derivatives often involves the use of arenethiols as starting materials with fuming sulfuric acid and reductants such as zinc and tin(II) chloride . Additionally, symmetric thianthrene structures can be synthesized using disulfur dichloride and Lewis acids like aluminum chloride .
Chemical Reactions Analysis
Types of Reactions: Thianthrene, octachloro- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Thianthrene can be oxidized by sulfuric acid, forming a red radical cation.
Reduction: Reduction reactions often involve the use of reductants such as zinc and tin(II) chloride.
Substitution: Substitution reactions can be facilitated by the use of disulfur dichloride and Lewis acids.
Major Products: The major products formed from these reactions include various thianthrene derivatives with unique electrochemical and photophysical properties .
Scientific Research Applications
Thianthrene, octachloro- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of thianthrene, octachloro- involves its redox behavior and cationic-state capability. The compound can reversibly transform into a planar structure in the radical cation state, which is utilized in supramolecular chemistry and the development of organic chemical reactions . The electron-richness and heavy atom effect of sulfur atoms contribute to its unique properties .
Comparison with Similar Compounds
Phenoxathiine: Another sulfur-containing heterocyclic compound with similar electrochemical properties.
Dibenzodioxin: An oxygen analog of thianthrene, but with a planar structure.
Uniqueness: Thianthrene, octachloro- is unique due to its bent structure and the ability to adopt a planar structure in the radical cation state. This property, along with its ease of oxidation and electron-richness, makes it distinct from other similar compounds .
Properties
CAS No. |
7683-07-0 |
|---|---|
Molecular Formula |
C12Cl8S2 |
Molecular Weight |
491.9 g/mol |
IUPAC Name |
1,2,3,4,6,7,8,9-octachlorothianthrene |
InChI |
InChI=1S/C12Cl8S2/c13-1-2(14)6(18)10-9(5(1)17)21-11-7(19)3(15)4(16)8(20)12(11)22-10 |
InChI Key |
VVOKLCMJWJMPPT-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)SC3=C(S2)C(=C(C(=C3Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


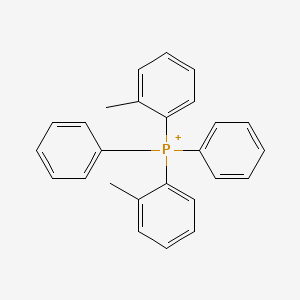
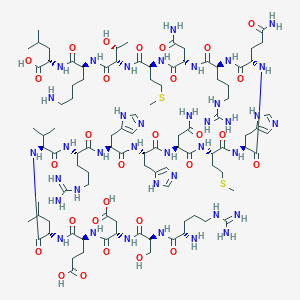

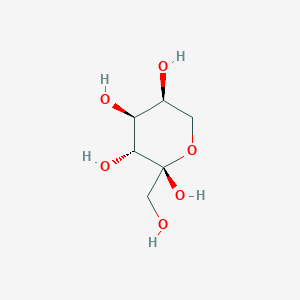

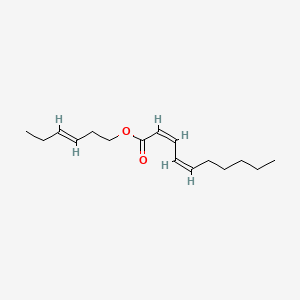
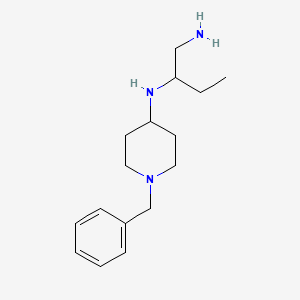

![6-Bromo-2-phenyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12661575.png)


